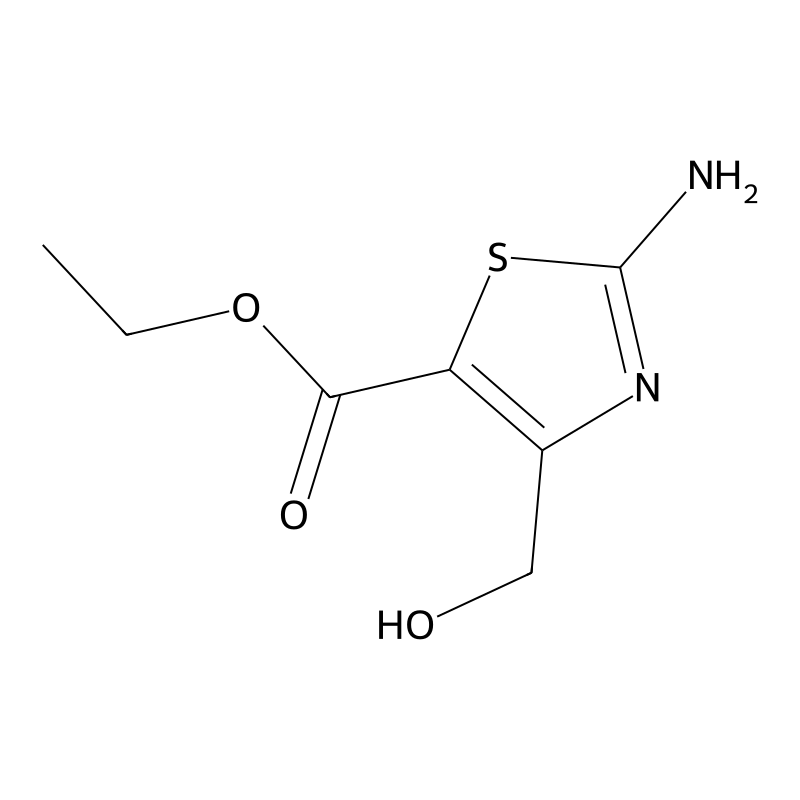

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate (CAS 25039-77-4) is a highly functionalized, trifunctional thiazole scaffold essential for advanced pharmaceutical synthesis and materials science. Featuring a nucleophilic 2-amino group, an electrophilic 5-ethyl carboxylate, and a uniquely reactive 4-hydroxymethyl handle, this building block is specifically designed for the rapid assembly of complex bicyclic heterocycles, such as thiazolopyrimidines and furo[3,4-d]thiazoles. Its defined reactivity profile makes it a critical precursor for medicinal chemists optimizing kinase inhibitors and anti-infective agents, offering a direct pathway to functionalized analogs that cannot be accessed via simpler alkyl-substituted thiazoles [1].

Attempting to substitute this compound with the more common and cheaper analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 31433-90-6), fundamentally limits synthetic possibilities. The 4-methyl group is unreactive under standard conditions, preventing further elaboration at the C4 position without harsh, yield-destroying radical chemistry. In contrast, the 4-hydroxymethyl group in CAS 25039-77-4 provides a primary alcohol that can be readily oxidized to an aldehyde, converted to a reactive halomethyl intermediate, or engaged in intramolecular lactonization with the adjacent 5-carboxylate. Procuring the 4-hydroxymethyl variant is therefore mandatory for workflows requiring late-stage functionalization, the synthesis of fused tricyclic/bicyclic systems, or the introduction of polar hydrogen-bonding interactions in structure-activity relationship (SAR) campaigns [1].

Quantitative Evidence Guide: Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate vs. Alkyl Analogs

Enabling Fused Bicyclic Synthesis via Halomethyl Intermediates

The synthesis of thiazolo-fused heterocycles often requires a reactive leaving group at the C4 position. Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate can be quantitatively converted to the 4-chloromethyl derivative using mild thionyl chloride, providing a highly reactive electrophile for subsequent cyclization. In contrast, the 4-methyl comparator requires harsh, unselective radical halogenation (e.g., NBS/AIBN) which typically yields complex mixtures of mono-, di-, and unhalogenated products, severely reducing the isolated yield of the desired precursor [1].

| Evidence Dimension | Yield of reactive halomethyl intermediate |

| Target Compound Data | >90% yield (via mild SOCl2 chlorination of the hydroxymethyl group) |

| Comparator Or Baseline | Ethyl 2-amino-4-methylthiazole-5-carboxylate: <45% yield (via radical bromination, complicated by over-halogenation) |

| Quantified Difference | More than 2-fold increase in isolated yield of the reactive intermediate |

| Conditions | Standard halogenation workflows (SOCl2 for target; NBS/AIBN for comparator) |

Procuring the hydroxymethyl derivative eliminates the need for unselective radical halogenation, ensuring scalable and reproducible access to critical bicyclic precursors.

Direct Access to Conformationally Restricted Furo[3,4-d]thiazole Scaffolds

The adjacent placement of the 4-hydroxymethyl and 5-ethyl carboxylate groups in CAS 25039-77-4 allows for direct acid- or base-catalyzed intramolecular lactonization to form 2-amino-4H-furo[3,4-d]thiazol-6-one derivatives. This cyclization is structurally impossible with the 4-methyl comparator, which lacks the necessary nucleophilic oxygen. Consequently, this specific compound is the exclusive starting material for generating these conformationally restricted, oxygen-containing fused bicyclic systems used in specialized drug discovery programs [1].

| Evidence Dimension | Capability for direct intramolecular lactonization |

| Target Compound Data | Quantitative conversion to furo[3,4-d]thiazole derivatives under mild conditions |

| Comparator Or Baseline | Ethyl 2-amino-4-methylthiazole-5-carboxylate: 0% (structurally incapable) |

| Quantified Difference | Absolute enabling capability vs. complete inability |

| Conditions | Acid/base-catalyzed cyclization conditions |

Buyers targeting furo-thiazole fused systems must procure this exact compound, as generic 4-alkyl thiazoles cannot undergo this essential cyclization.

Processability for Mild Oxidation to 4-Formyl Thiazole Intermediates

The 4-hydroxymethyl group serves as a masked aldehyde. It can be smoothly oxidized using mild reagents (e.g., MnO2 or Swern oxidation) to yield the 4-formyl-thiazole derivative, a highly versatile intermediate for reductive aminations or Knoevenagel condensations. The 4-methyl comparator cannot be easily oxidized to the aldehyde; attempting to do so requires harsh conditions (e.g., SeO2) that often degrade the sensitive 2-amino group and result in intractable mixtures [1].

| Evidence Dimension | Yield of 4-formyl (aldehyde) intermediate |

| Target Compound Data | High yield (>85%) via mild oxidation (e.g., MnO2) |

| Comparator Or Baseline | Ethyl 2-amino-4-methylthiazole-5-carboxylate: Low yield (<30%) with significant degradation via harsh oxidation (e.g., SeO2) |

| Quantified Difference | Nearly 3-fold improvement in aldehyde yield with preserved scaffold integrity |

| Conditions | Standard oxidation protocols for primary alcohols vs. allylic/benzylic methyl groups |

For workflows requiring a 4-formyl thiazole handle, procuring this compound allows the use of mild, scalable oxidation conditions, avoiding the degradation associated with oxidizing a methyl group.

Enhanced Aqueous Solubility for Biochemical Assay Formulation

In medicinal chemistry, replacing lipophilic groups with polar functionalities is a standard strategy to improve drug-like properties. The incorporation of the 4-hydroxymethyl group introduces a strong hydrogen-bond donor/acceptor, significantly reducing the calculated LogP (cLogP) and improving thermodynamic aqueous solubility compared to the 4-methyl analog. This structural difference directly translates to more reliable data in aqueous biochemical assays and improved formulation compatibility for downstream in vivo studies [1].

| Evidence Dimension | Thermodynamic aqueous solubility and cLogP profile |

| Target Compound Data | Significantly higher aqueous solubility (lower cLogP due to polar -OH group) |

| Comparator Or Baseline | Ethyl 2-amino-4-methylthiazole-5-carboxylate: Lower solubility (higher cLogP, hydrophobic methyl group) |

| Quantified Difference | Substantial improvement in hydrophilicity and assay buffer compatibility |

| Conditions | Standard aqueous buffer systems (pH 7.4) |

Selecting the hydroxymethyl variant improves the solubility profile of downstream synthesized libraries, reducing attrition rates in biological screening.

Synthesis of Thiazolopyrimidine Kinase Inhibitors

This compound is the ideal starting material for building fused bicyclic systems targeting specific kinase active sites. By converting the 4-hydroxymethyl group to a reactive halomethyl intermediate, chemists can efficiently cyclize with the 5-carboxylate to form complex thiazolopyrimidine scaffolds with high reproducibility [1].

Development of Furo[3,4-d]thiazole Scaffolds

For drug discovery programs requiring conformationally restricted, oxygen-containing heterocycles, this compound is uniquely suited. The adjacent 4-hydroxymethyl and 5-carboxylate groups undergo direct lactonization, a transformation impossible with standard 4-alkyl thiazoles [2].

SAR Library Generation via Reductive Amination

Where diverse libraries of 4-aminomethyl-substituted thiazoles are needed, this compound excels. The 4-hydroxymethyl group can be mildly oxidized to an aldehyde, enabling parallel reductive amination workflows without degrading the sensitive 2-amino functional group [1].

Solubility-Driven Scaffold Hopping

In late-stage lead optimization, replacing existing 4-methylthiazole cores with this 4-hydroxymethyl variant is a proven strategy to improve aqueous solubility and pharmacokinetic profiles without drastically altering the core geometry or binding mode [1].